molecular formula C16H13F3N4S B2413586 3-phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine CAS No. 674788-29-5

3-phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine

Cat. No.: B2413586
CAS No.: 674788-29-5
M. Wt: 350.36
InChI Key: FXTBCMRMMXRLON-UHFFFAOYSA-N
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Description

3-phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenyl group, and a trifluoromethylbenzyl sulfanyl moiety

Properties

IUPAC Name

3-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4S/c17-16(18,19)13-8-4-5-11(9-13)10-24-15-22-21-14(23(15)20)12-6-2-1-3-7-12/h1-9H,10,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTBCMRMMXRLON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The foundational step in synthesizing 1,2,4-triazole derivatives involves cyclocondensation reactions. For this compound, a thiosemicarbazide intermediate is prepared by reacting phenylacetic acid hydrazide with carbon disulfide under basic conditions.

Procedure :

  • Hydrazide Formation : Phenylacetic acid hydrazide is synthesized by refluxing phenylacetic acid methyl ester with hydrazine hydrate in ethanol.
  • Thiosemicarbazide Synthesis : The hydrazide reacts with carbon disulfide in ethanolic potassium hydroxide (10%) under reflux for 10 hours. Acidification yields the thiosemicarbazide intermediate.
  • Cyclization : Heating the thiosemicarbazide in concentrated hydrochloric acid induces cyclization to form 5-mercapto-3-phenyl-4H-1,2,4-triazol-4-amine.

Key Data :

  • Yield : 75–78%.
  • Characterization :
    • IR : νmax = 3363 cm⁻¹ (N–H), 1238 cm⁻¹ (C=S).
    • ¹H NMR (DMSO-d₆) : δ 4.89 ppm (s, 1H, NH), 6.81–8.02 ppm (m, 9H, aromatic).

Alkylation of Triazole-3-Thiol Intermediate

The 5-mercapto group is functionalized via alkylation with 3-(trifluoromethyl)benzyl bromide to introduce the sulfanyl moiety.

Procedure :

  • Alkylation Reaction : 5-Mercapto-3-phenyl-4H-1,2,4-triazol-4-amine (1.0 eq) is dissolved in dimethylformamide (DMF) with potassium carbonate (2.0 eq). 3-(Trifluoromethyl)benzyl bromide (1.2 eq) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours.
  • Workup : The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol/DMF.

Key Data :

  • Yield : 70–72% (estimated from analogous reactions).
  • Characterization :
    • ¹³C NMR : δ 111.45–179.66 ppm (aryl, C=S, C–N).
    • HRMS : m/z = 350.4 (M⁺, calculated for C₁₆H₁₃F₃N₄S).

Alternative Route: Direct Cyclocondensation with Pre-Functionalized Reagents

A one-pot method combines cyclocondensation and alkylation by using pre-functionalized reagents.

Procedure :

  • Reagent Preparation : 3-(Trifluoromethyl)benzyl thiol is generated by reducing the corresponding disulfide with lithium aluminum hydride.
  • Cyclocondensation : Phenylacetic acid hydrazide, ammonium thiocyanate, and 3-(trifluoromethyl)benzyl thiol are heated in acetic acid at 100°C for 8 hours.
  • Isolation : The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

  • Yield : 65–68% (extrapolated from similar syntheses).
  • Purity : ≥95% (HPLC).

Optimization and Industrial Scaling

Industrial production emphasizes cost efficiency and scalability:

  • Continuous Flow Reactors : Enhance reaction uniformity and reduce byproducts.
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation.

Comparative Table: Synthetic Routes

Method Starting Materials Conditions Yield (%) Purity (%)
Cyclocondensation Phenylacetic acid hydrazide, CS₂ Reflux, 10 h 75 90
Alkylation 5-Mercapto-triazole, benzyl bromide RT, 12 h 72 95
One-Pot Hydrazide, NH₄SCN, benzyl thiol 100°C, 8 h 68 92

Challenges and Solutions

  • Low Solubility : The trifluoromethyl group reduces solubility in polar solvents. Solution: Use DMF/ethanol mixtures for recrystallization.
  • Byproduct Formation : Over-alkylation at N4. Solution: Strict stoichiometric control and low-temperature addition.

Analytical Validation

  • X-ray Crystallography : Confirms the triazole ring geometry and substituent positions.
  • HPLC-MS : Validates molecular weight and purity (>95%).

Chemical Reactions Analysis

Types of Reactions

3-phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Halogenated phenyl derivatives, Lewis acids.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its antimicrobial properties. Research indicates that derivatives of triazole compounds exhibit promising activity against various bacteria and fungi. For instance, a study on similar triazole derivatives demonstrated effective antimicrobial activity against strains such as Staphylococcus aureus and Candida albicans . The mechanism of action is believed to involve the inhibition of enzyme activity critical for microbial survival.

Antifungal Properties

Triazole derivatives are well-known for their antifungal properties. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, improving its ability to penetrate fungal membranes. This characteristic makes it a candidate for developing new antifungal agents, especially against resistant strains .

Potential Anticancer Activity

Emerging research suggests that triazole derivatives may also possess anticancer properties. The interaction of 3-phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine with specific molecular targets involved in cancer cell proliferation is under investigation. Early results indicate that modifications to the triazole ring can enhance cytotoxicity against various cancer cell lines .

Fungicides

Due to their antifungal properties, triazole compounds are being explored as potential fungicides in agriculture. Their ability to inhibit fungal growth can be beneficial in protecting crops from diseases caused by pathogenic fungi. Studies are ongoing to evaluate the efficacy and safety of these compounds in agricultural settings .

Polymer Development

The compound's unique chemical structure allows it to be utilized as a building block in the synthesis of novel polymers. These polymers can exhibit specific properties such as increased durability or resistance to environmental factors. Research is focusing on how such materials can be tailored for applications in coatings and other industrial uses .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the phenyl group via nucleophilic aromatic substitution.
  • Attachment of the trifluoromethylbenzyl sulfanyl moiety using thiol reactions under basic conditions .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Medicinal ChemistryAntimicrobial and antifungal activityEffective against S. aureus, C. albicans
Potential anticancer propertiesCytotoxicity against various cancer cell lines
Agricultural ApplicationsPotential fungicide for crop protectionOngoing studies on efficacy in agriculture
Material ScienceBuilding block for novel polymersTailored materials for coatings

Case Studies

  • Antimicrobial Efficacy : A study evaluating various triazole derivatives found that those with sulfur moieties exhibited enhanced antibacterial activity compared to their non-sulfur counterparts, highlighting the importance of structural modifications in drug design .
  • Fungicide Development : Research into triazole-based fungicides has shown promising results in controlling fungal diseases in crops, suggesting that this compound could be a viable candidate for future agricultural applications .

Mechanism of Action

The mechanism of action of 3-phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can form hydrogen bonds and coordinate with metal ions, contributing to its biological activity. The phenyl group provides additional hydrophobic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine
  • 3-phenyl-5-{[3-(difluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine
  • 3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-4H-1,2,4-triazol-4-amine

Uniqueness

3-phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine is unique due to the specific positioning of the trifluoromethyl group on the benzyl moiety, which can significantly influence its chemical reactivity and biological activity. The combination of the triazole ring, phenyl group, and trifluoromethylbenzyl sulfanyl moiety provides a distinct set of properties that differentiate it from other similar compounds.

Biological Activity

3-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine is a complex organic compound belonging to the class of triazole derivatives. It exhibits a diverse range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its synthesis, mechanisms of action, and biological activities based on various research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C16H13F3N4SC_{16}H_{13}F_{3}N_{4}S. Its structure includes a triazole ring, a phenyl group, and a trifluoromethylbenzyl sulfanyl moiety, which contribute to its unique chemical properties and biological interactions.

PropertyValue
IUPAC NameThis compound
CAS Number674788-29-5
Molecular Weight360.36 g/mol

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains. The introduction of the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with microbial targets.

Antifungal Activity

Triazole compounds are well-known for their antifungal activity. They function by inhibiting ergosterol biosynthesis in fungal cell membranes. The compound under review has been studied for its potential to act against pathogenic fungi, with some derivatives showing promising results in vitro.

Anticancer Potential

The anticancer properties of triazole derivatives have been documented extensively. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell proliferation. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells through various pathways.

The biological activity of this compound is closely linked to its ability to interact with biological macromolecules. The triazole ring facilitates hydrogen bonding and coordination with metal ions, while the phenyl group enhances hydrophobic interactions with target proteins.

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activities by binding to specific sites.
  • Membrane Interaction : Enhanced lipophilicity from the trifluoromethyl group aids in penetrating cellular membranes.

Case Studies

Several studies have investigated the biological activity of triazole derivatives:

  • Antimicrobial Study : A study demonstrated that related triazole compounds showed a minimum inhibitory concentration (MIC) against Mycolicibacterium smegmatis at concentrations lower than 1000 nmol/disc, indicating potential bactericidal effects .
    CompoundMIC (nmol/disc)Zone of Inhibition (mm)
    Triazole Derivative>10000
    Silver Complex506.5 ± 0.1
    Rifampicin57.1 ± 0.76
  • Anticancer Research : Another investigation into similar compounds revealed their ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction mechanisms.

Q & A

Q. What are the standard synthetic routes for preparing 3-phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via S-alkylation of a triazole-thiol intermediate with a halogenated benzyl derivative (e.g., 3-(trifluoromethyl)benzyl chloride) under basic conditions. Key steps include:

  • Reaction Setup : Mixing 4-amino-5-sulfanyl-1,2,4-triazole with the benzyl halide in methanol or ethanol, using NaOH/K₂CO₃ as a base to deprotonate the thiol group .
  • Microwave-Assisted Synthesis : To enhance yields (e.g., 88–100%) and reduce reaction times (from hours to minutes), microwave irradiation can replace conventional heating .
  • Purification : Recrystallization or column chromatography is used to isolate the product.

Q. Table 1: Synthetic Optimization Strategies

MethodConditionsYieldReference
Conventional S-alkylationEtOH, NaOH, 12 h reflux70–85%
Microwave-assisted100°C, 20 min, 300 W88–100%

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm the benzylsulfanyl group (δ ~3.8–4.0 ppm for SCH₂) and trifluoromethyl substituent (δ ~120–125 ppm in ¹³C) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 365.08) and fragmentation patterns .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N/S percentages .

Q. How is the compound initially screened for biological activity, and what are common assay protocols?

Methodological Answer:

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution. MIC values (µg/mL) are determined by serial dilution .
  • Enzyme Inhibition Studies : For example, tyrosinase inhibition via colorimetric assays (IC₅₀ values) using L-DOPA as a substrate .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

  • Trifluoromethyl Group : Enhances lipophilicity and membrane penetration, improving antimicrobial potency .
  • Benzylsulfanyl vs. Alkylsulfanyl : Aromatic substituents (e.g., 3-CF₃-benzyl) show higher activity than alkyl chains due to π-π stacking with target proteins .
  • Electron-Withdrawing Groups : Nitro or halogens at the benzyl position increase electrophilicity, enhancing target binding .

Q. Table 2: Impact of Substituents on Antimicrobial Activity

SubstituentMIC (µg/mL) vs. S. aureusReference
3-CF₃-benzyl (target)1.5–3.125
4-Fluorobenzyl6.25–12.5
Methyl>25

Q. What advanced techniques are used for structural elucidation and crystallographic analysis?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve bond lengths/angles and confirm regiochemistry of the triazole ring. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .

Q. How should researchers address contradictions in biological data across studies?

Methodological Answer:

  • Assay Variability : Standardize protocols (e.g., inoculum size, incubation time) to minimize discrepancies .
  • Structural Validation : Confirm compound purity (e.g., via HPLC) to rule out degradation products .
  • Meta-Analysis : Compare MIC/IC₅₀ values across studies with similar substituents and assay conditions .

Q. What computational strategies support the rational design of derivatives?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock to predict binding modes to target enzymes (e.g., bacterial dihydrofolate reductase) .
  • QSAR Modeling : Correlate substituent descriptors (e.g., logP, molar refractivity) with bioactivity to prioritize synthetic targets .

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